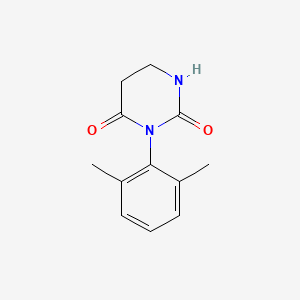

3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione

Beschreibung

Eigenschaften

Molekularformel |

C12H14N2O2 |

|---|---|

Molekulargewicht |

218.25 g/mol |

IUPAC-Name |

3-(2,6-dimethylphenyl)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C12H14N2O2/c1-8-4-3-5-9(2)11(8)14-10(15)6-7-13-12(14)16/h3-5H,6-7H2,1-2H3,(H,13,16) |

InChI-Schlüssel |

GQHMRXODZUJDFG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)CCNC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylbenzaldehyde with urea and ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions, leading to the formation of the desired dihydropyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of 3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Pyrimidine derivatives with additional functional groups.

Reduction: Tetrahydropyrimidine derivatives.

Substitution: Aromatic ring-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the class of dihydropyrimidines, known for its diverse biological activities and applications in medicinal chemistry for developing therapeutic agents.

Scientific Research Applications

3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

- Chemistry Used as a building block for synthesizing more complex heterocyclic compounds.

- Biology Studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.

- Industry Utilized in developing agrochemicals and other industrial products.

3-(2,6-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has antimicrobial, antiviral, and anticancer properties. The structure features a dihydropyrimidine core substituted with a 2,6-dimethylphenyl group, influencing its chemical reactivity and biological properties.

Anticancer Activity

Research has demonstrated that compounds in the dihydropyrimidine class exhibit significant anticancer properties. For instance, studies indicate that this compound shows potential in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells. The IC50 values for the tested cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 150 |

| MCF7 | 120 |

| U87 | 200 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Wirkmechanismus

The mechanism of action of 3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The dihydropyrimidinone scaffold allows for diverse substitutions, which critically modulate activity. Below is a comparative analysis of key analogues:

*Calculated based on formula C₁₂H₁₄N₂O₂.

Key Observations :

- The 2,6-dimethylphenyl group in the target compound introduces significant steric bulk compared to smaller alkyl or polar substituents (e.g., hydroxypropyl in compounds 7–9 or tetrahydrofuran in 9d). This may reduce solubility but improve membrane permeability .

- Electron-withdrawing groups , such as the trifluoromethylphenyl moiety in 9e, enhance metabolic stability and receptor-binding affinity through hydrophobic and dipole interactions .

- Piperazinoalkyl chains in analogues 50–52 suggest versatility in targeting proteins with extended binding pockets, such as ion channels or enzymes .

Physicochemical Properties

- Molecular Weight : The target compound (~218 g/mol) is lighter than derivatives like 9e (371 g/mol), which may favor better bioavailability .

- Solubility : Polar substituents in 9d (tetrahydrofuran) or 9e (carboxamide) improve aqueous solubility, whereas the target compound’s aryl group may limit this property .

Biologische Aktivität

3-(2,6-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the dihydropyrimidine class. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 2490430-37-8

The structure features a dihydropyrimidine core substituted with a 2,6-dimethylphenyl group, influencing its chemical reactivity and biological properties.

Anticancer Activity

Research has demonstrated that compounds in the dihydropyrimidine class exhibit significant anticancer properties. For instance, studies indicate that 3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione shows potential in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells. The IC50 values for the tested cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 150 |

| MCF7 | 120 |

| U87 | 200 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of 3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has also been investigated. In vitro studies have shown effectiveness against various bacterial strains.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

Initial screenings have indicated that this compound may possess antiviral properties. For example, it has shown inhibitory effects against certain viruses in preliminary assays.

Research Findings

In a study assessing antiviral activity against influenza virus:

- The compound exhibited an EC50 value of 50 µM.

- It was found to inhibit viral replication by interfering with viral entry into host cells.

The biological activities of 3-(2,6-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione are believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for cell survival.

- Oxidative Stress Induction : It may induce oxidative stress in cancer cells leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.